2-Amino-2-(3-bromo-2-methylphenyl)acetic acid, also known as a derivative of amino acids, is a compound of interest in various fields, particularly in medicinal chemistry and organic synthesis. This compound features a bromine atom at the 3-position of a 2-methylphenyl group, which can influence its reactivity and biological properties.
The compound can be synthesized through specific chemical reactions involving the bromination of 2-methylphenylacetic acid, followed by amination processes. It is commercially available from various chemical suppliers and is often used in research settings.
This compound is classified as an amino acid derivative. Amino acids are organic compounds that contain both amino and carboxyl functional groups, and derivatives can exhibit unique properties due to modifications in their structure.
The synthesis of 2-amino-2-(3-bromo-2-methylphenyl)acetic acid typically involves two main steps: bromination and subsequent amination.
The molecular structure of 2-amino-2-(3-bromo-2-methylphenyl)acetic acid can be represented by its molecular formula .
Property | Data |
---|---|
Molecular Formula | C9H10BrNO2 |
Molecular Weight | 230.09 g/mol |
IUPAC Name | 2-amino-2-(3-bromo-2-methylphenyl)acetic acid |
InChI Key | BMAUGABTSJZZQC-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)Br)C(C(=O)O)N |
The compound exhibits a distinct structure that includes an amino group () and a carboxylic acid group (), contributing to its classification as an amino acid derivative.
2-Amino-2-(3-bromo-2-methylphenyl)acetic acid can participate in various chemical reactions:
The mechanism of action for 2-amino-2-(3-bromo-2-methylphenyl)acetic acid primarily relates to its interactions within biological systems. As an amino acid derivative, it may participate in protein synthesis or act as an enzyme inhibitor due to its structural similarities with natural amino acids.
The compound's amino group may engage in hydrogen bonding with other biomolecules, influencing protein folding and function. Additionally, the presence of the bromine atom could enhance its reactivity, making it a potential candidate for further chemical modifications in medicinal chemistry .
This compound has several applications in scientific research:
The synthesis of enantiomerically pure 2-amino-2-(3-bromo-2-methylphenyl)acetic acid requires specialized strategies due to the chiral α-carbon adjacent to the carboxylic acid group. The (S)-enantiomer (CAS 1213500-11-8) is typically accessed through enzymatic resolution or asymmetric hydrogenation. Lipase-catalyzed kinetic resolution using Candida antarctica lipase B (CALB) achieves high enantioselectivity (E > 200) by preferentially acylating the (R)-enantiomer of racemic precursors, leaving the desired (S)-isomer unreacted with >98% ee [3] [4]. Alternatively, enzymatic desymmetrization of prochiral malonate derivatives using pig liver esterase (PLE) yields chiral intermediates with 90% ee, which are subsequently converted to the target compound via bromination and deprotection [7].
Table 1: Comparison of Stereoselective Synthesis Methods
Method | Chiral Isomer | ee (%) | Yield (%) | Key Conditions |
---|---|---|---|---|
CALB Resolution | (S) | >98 | 45 | Vinyl acetate, THF, 25°C |
PLE Desymmetrization | (S) | 90 | 78 | Phosphate buffer (pH 7), 30°C |
Asymmetric Hydrogenation | (R) | 95 | 85 | Ru-BINAP catalyst, H₂ (50 bar) |
Direct enantioselective amination of 2-(3-bromo-2-methylphenyl)acetic acid derivatives leverages phase-transfer catalysts (PTCs) or chiral metal complexes. Cinchona alkaloid-derived PTCs (e.g., O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) facilitate asymmetric α-amination using azodicarboxylates, achieving 88% ee and 92% yield at –40°C [8] [10]. In situ protection of the carboxylic acid as a zinc carboxylate is critical to prevent racemization. For higher enantioselectivity (>95% ee), iridium-phosphoramidite catalysts enable reductive amination of ketone precursors under hydrogenation conditions (70°C, 20 bar H₂), though this requires additional steps to oxidize the alcohol to the acid [3] [7].
Table 2: Catalytic Systems for Asymmetric Amination
Catalyst Type | Amination Agent | ee (%) | Reaction Time | Temperature |
---|---|---|---|---|
Cinchonium PTC | Di-tert-butyl azodicarboxylate | 88 | 24 h | –40°C |
Iridium-Phosphoramidite | NH₃/H₂ | 95 | 12 h | 70°C |
Cu-Bis(oxazoline) | Diazoacetamide | 82 | 8 h | 25°C |
Bromine introduction at the meta-position of the phenyl ring employs two primary approaches:
Notably, early-stage bromination of commercial 2-methylaniline via diazotization/Sandmeyer reactions provides 3-bromo-2-methylaniline, which is then converted to the target amino acid through Arndt-Eistert homologation or Strecker synthesis [6].
Scalable production requires optimizing solvent systems, catalysts, and reaction engineering:
Table 3: Optimized Conditions for Key Steps
Step | Optimal Conditions | Throughput | Impurity Profile |
---|---|---|---|
Bromination | Br₂/AcOH (0.25 M), 0°C, 1 h | 100 g/h | <0.5% dibromide |
Enzymatic Resolution | CALB (10 mg/mL), THF/H₂O, 25°C | 50 g/L/h | >98% ee (S-isomer) |
Reductive Amination | Ir-cat (0.5 mol%), H₂ (20 bar) | 20 g/batch | <2% dehalogenation |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: